molecular formula C13H24O3 B14483639 5-Methoxy-5-methylundecane-2,4-dione CAS No. 65923-88-8

5-Methoxy-5-methylundecane-2,4-dione

Cat. No.: B14483639
CAS No.: 65923-88-8
M. Wt: 228.33 g/mol
InChI Key: AZLJZZFJAKKCSU-UHFFFAOYSA-N
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Description

5-Methoxy-5-methylundecane-2,4-dione is an organic compound with the molecular formula C13H24O3 It is a ketone with a methoxy group and a methyl group attached to the undecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-5-methylundecane-2,4-dione can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 5-methylundecane-2,4-dione, with methoxy reagents under controlled conditions. The reaction typically requires a base catalyst and an appropriate solvent to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-5-methylundecane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-5-methylundecane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-5-methylundecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-Methylundecane-2,4-dione: Lacks the methoxy group, making it less versatile in certain reactions.

    5-Methoxyundecane-2,4-dione: Similar structure but without the methyl group, affecting its reactivity and applications.

Uniqueness

5-Methoxy-5-methylundecane-2,4-dione is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and potential applications in various fields. Its structural features make it a valuable compound for research and industrial purposes.

Properties

CAS No.

65923-88-8

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

5-methoxy-5-methylundecane-2,4-dione

InChI

InChI=1S/C13H24O3/c1-5-6-7-8-9-13(3,16-4)12(15)10-11(2)14/h5-10H2,1-4H3

InChI Key

AZLJZZFJAKKCSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(=O)CC(=O)C)OC

Origin of Product

United States

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